molecular formula C16H20N2O4S B2449664 N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide CAS No. 1235082-36-6

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide

Cat. No.: B2449664
CAS No.: 1235082-36-6
M. Wt: 336.41
InChI Key: RXSFVFWKIPBYBE-UHFFFAOYSA-N
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Description

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is a synthetic organic compound that combines a benzofuran moiety with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the benzofuran-2-carboxylic acid, which is then coupled with a piperidine derivative. The piperidine derivative is often synthesized by reacting piperidine with methylsulfonyl chloride under basic conditions to introduce the methylsulfonyl group. The final coupling reaction is usually carried out using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine under reducing conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperidine ring may play a role in binding to receptors or enzymes, while the benzofuran moiety could contribute to the compound’s overall activity. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(methylsulfonyl)piperidin-4-yl)methyl)benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives and piperidine-containing compounds.

    Benzofuran-2-carboxamide: Lacks the piperidine moiety but retains the benzofuran core.

    N-(piperidin-4-yl)methylbenzamide: Contains the piperidine moiety but lacks the benzofuran ring.

Uniqueness

The combination of the benzofuran and piperidine moieties in this compound provides a unique structural framework that may confer distinct biological activities and chemical properties compared to its individual components or other similar compounds.

Properties

IUPAC Name

N-[(1-methylsulfonylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-23(20,21)18-8-6-12(7-9-18)11-17-16(19)15-10-13-4-2-3-5-14(13)22-15/h2-5,10,12H,6-9,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSFVFWKIPBYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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